4-chloro-3-nitro-5-sulfamoylbenzamide
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Overview
Description
4-Chloro-3-nitro-5-sulfamoylbenzamide is an organic compound with the molecular formula C7H5ClN2O6S. It is known for its applications in various fields, including pharmaceuticals, agriculture, and materials science. This compound is characterized by the presence of chloro, nitro, and sulfamoyl functional groups attached to a benzamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-3-nitro-5-sulfamoylbenzamide typically involves the nitration of 4-chlorobenzoic acid followed by sulfonation and subsequent amidation. The reaction conditions often include the use of concentrated nitric acid for nitration, sulfuric acid for sulfonation, and ammonia or amines for the amidation step.
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large reactors with controlled temperature and pressure conditions to ensure high yield and purity. The process involves continuous monitoring and optimization of reaction parameters to achieve efficient production.
Types of Reactions:
Oxidation: The nitro group in this compound can undergo reduction to form amino derivatives.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst to convert the nitro group to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles such as hydroxide ions or amines under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Sodium hydroxide, ammonia.
Major Products Formed:
Reduction: 4-amino-3-nitro-5-sulfamoylbenzamide.
Substitution: 4-hydroxy-3-nitro-5-sulfamoylbenzamide.
Scientific Research Applications
4-Chloro-3-nitro-5-sulfamoylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential antibacterial and antiviral properties.
Medicine: Explored as a precursor for the development of pharmaceutical drugs, particularly those with anti-inflammatory and diuretic effects.
Industry: Utilized in the production of dyes, pigments, and functional materials with specific physical and chemical properties.
Mechanism of Action
The mechanism of action of 4-chloro-3-nitro-5-sulfamoylbenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antibacterial or antiviral effects. The sulfamoyl group may also play a role in inhibiting certain enzymes or pathways, contributing to its biological activity.
Comparison with Similar Compounds
- 4-Chloro-3-nitrobenzoic acid
- 4-Chloro-3-nitro-5-sulfamoylbenzoic acid
- 4-Amino-3-nitro-5-sulfamoylbenzamide
Comparison: 4-Chloro-3-nitro-5-sulfamoylbenzamide is unique due to the presence of both nitro and sulfamoyl groups, which confer distinct chemical reactivity and biological activity. Compared to 4-chloro-3-nitrobenzoic acid, the addition of the sulfamoyl group enhances its potential as a pharmaceutical intermediate. Similarly, the presence of the chloro group differentiates it from 4-amino-3-nitro-5-sulfamoylbenzamide, providing unique substitution reactions.
Properties
CAS No. |
1482467-37-7 |
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Molecular Formula |
C7H6ClN3O5S |
Molecular Weight |
279.66 g/mol |
IUPAC Name |
4-chloro-3-nitro-5-sulfamoylbenzamide |
InChI |
InChI=1S/C7H6ClN3O5S/c8-6-4(11(13)14)1-3(7(9)12)2-5(6)17(10,15)16/h1-2H,(H2,9,12)(H2,10,15,16) |
InChI Key |
RCFWIWRMXIBPDD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])Cl)S(=O)(=O)N)C(=O)N |
Purity |
95 |
Origin of Product |
United States |
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